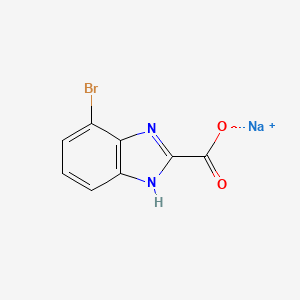![molecular formula C18H24N2O2 B2532999 N-[[4-(4-Methylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide CAS No. 2201690-14-2](/img/structure/B2532999.png)
N-[[4-(4-Methylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-(4-Methylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide, commonly known as MPA, is a synthetic compound that has been used in various scientific research studies. MPA belongs to the class of selective progesterone receptor modulators (SPRMs) and is known for its ability to bind to the progesterone receptor. The purpose of
Mecanismo De Acción
The mechanism of action of MPA involves its binding to the progesterone receptor. By binding to the receptor, MPA can modulate the activity of progesterone, a hormone that plays a crucial role in the female reproductive system. MPA has been shown to have both agonistic and antagonistic effects on the progesterone receptor, depending on the tissue type and the dose administered.
Biochemical and Physiological Effects:
MPA has been shown to have various biochemical and physiological effects, including the inhibition of ovulation, the prevention of implantation, and the reduction of endometrial thickness. MPA has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its potential use in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MPA in lab experiments is its ability to selectively target the progesterone receptor. This specificity allows researchers to investigate the role of progesterone in various physiological processes. However, one of the limitations of using MPA is its potential for off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of MPA in scientific research. One potential direction is the investigation of its potential as a treatment for breast cancer. MPA has been shown to have anti-tumor effects in preclinical studies, and further research is needed to determine its efficacy in humans. Another potential direction is the investigation of its use in the treatment of other diseases, such as uterine fibroids and endometriosis. Additionally, further research is needed to determine the optimal dosing and administration of MPA for various indications.
Métodos De Síntesis
The synthesis of MPA involves the reaction of 4-methylazepan-1-one with 4-(chloromethyl)benzophenone in the presence of a base. The resulting product is then treated with propargyl bromide to obtain MPA. The synthesis of MPA is a complex process that requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
MPA has been used in various scientific research studies, including the investigation of its potential as a contraceptive agent, treatment for endometriosis, and breast cancer. MPA has also been studied for its potential use in the treatment of uterine fibroids, menopausal symptoms, and osteoporosis.
Propiedades
IUPAC Name |
N-[[4-(4-methylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-3-17(21)19-13-15-6-8-16(9-7-15)18(22)20-11-4-5-14(2)10-12-20/h3,6-9,14H,1,4-5,10-13H2,2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVOIIWKYIFQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(CC1)C(=O)C2=CC=C(C=C2)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2532918.png)
![Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2532919.png)


![Methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2532924.png)

methanone](/img/structure/B2532928.png)

![N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide](/img/structure/B2532934.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2532935.png)

![1-(2-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2532938.png)
